Product packaging for 5-(Piperidin-3-yl)-1H-pyrazol-3-amine(Cat. No.:)

5-(Piperidin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B12954095
M. Wt: 166.22 g/mol
InChI Key: BMCNYDCBLREYRF-UHFFFAOYSA-N
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Description

The Pyrazole (B372694) Heterocycle: A Privileged Scaffold in Medicinal Chemistry Research

Historical Context and Significance of Pyrazole Derivatives

The history of pyrazole chemistry dates back to its first synthesis in 1883 by Ludwig Knorr. ijrpr.comproquest.com Since its discovery, the pyrazole ring has been incorporated into a vast array of compounds with diverse applications. In the realm of medicine, pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, pain, cancer, and neurological disorders. nih.govijrpr.comnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in approved drugs and investigational compounds. nih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. ijrpr.comglobalresearchonline.net

A number of commercially successful drugs contain the pyrazole moiety, highlighting its importance in the pharmaceutical industry. nih.govresearchgate.net These include celecoxib, an anti-inflammatory drug, and sildenafil, used for the treatment of erectile dysfunction. nih.gov The continued approval of new pyrazole-containing drugs by regulatory bodies like the FDA underscores the enduring relevance of this scaffold in modern drug discovery. nih.gov

Relevance of Aminopyrazole Substructures in Drug Discovery

The introduction of an amino group to the pyrazole ring, forming an aminopyrazole, further enhances its utility as a pharmacophore. mdpi.com Aminopyrazoles are recognized as versatile frameworks in drug discovery, with the position of the amino group influencing the compound's biological activity. mdpi.comresearchgate.net 3-aminopyrazoles and 5-aminopyrazoles, in particular, have been extensively studied and are known to be key components in compounds targeting a variety of diseases, including cancer and inflammatory conditions. mdpi.com

The amino group can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous potent inhibitors of protein kinases, a class of enzymes frequently implicated in cancer. nih.govnih.govresearchgate.net For instance, aminopyrazole-based compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and fibroblast growth factor receptors (FGFRs). nih.govnih.govarabjchem.org The ability to form specific hydrogen bonds with the hinge region of kinases is a characteristic feature of many aminopyrazole inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N4 B12954095 5-(Piperidin-3-yl)-1H-pyrazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-3-yl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h4,6,10H,1-3,5H2,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCNYDCBLREYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Research Landscape of 5 Piperidin 3 Yl 1h Pyrazol 3 Amine and Analogues

The chemical entity 5-(Piperidin-3-yl)-1H-pyrazol-3-amine, also referred to as 3-(piperidin-4-yl)-1H-pyrazol-5-amine depending on the numbering of the pyrazole (B372694) ring, and its analogues are actively being investigated in academic research. uni.luuni.lu These compounds are often explored as potential inhibitors of various protein kinases, a class of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases such as cancer. nih.govnih.govdntb.gov.ua

Research in this area often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). nih.govnih.gov This process involves systematically modifying different parts of the molecule, such as the substituents on the piperidine (B6355638) nitrogen or the pyrazole ring, and evaluating the impact of these changes on biological activity. For example, studies have explored the effect of different substituents on the piperidine ring to optimize properties like potency and selectivity for specific kinase targets. nih.gov

The primary focus of much of the academic research on these analogues is to identify novel compounds with potent and selective inhibitory activity against specific kinases implicated in cancer. nih.govnih.gov For example, derivatives have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Other research has focused on developing inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in tumor growth and progression. nih.gov The ultimate goal of this research is to identify lead compounds that can be further developed into new therapeutic agents.

Below is a table summarizing key research findings on analogues of this compound:

Analogue Type Target Key Findings Citations
Aminopyrazole DerivativesCyclin-Dependent Kinases (CDKs)Identification of potent and selective CDK2/5 inhibitors through systematic exploration of substituents. nih.gov
Aminopyrazole-based InhibitorsFibroblast Growth Factor Receptors (FGFRs)Development of covalent inhibitors targeting both wild-type and mutant forms of FGFR2 and 3. nih.gov
Pyrazole-Thiourea DerivativesEpidermal Growth Factor Receptor (EGFR)Discovery of compounds with significant antiproliferative activity against cancer cell lines. nih.gov
Pyrazoline AnaloguesDipeptidyl Peptidase IV (DPP-IV)Synthesis of derivatives with submicromolar inhibitory activity. nih.gov

Structure Activity Relationship Sar Studies of 5 Piperidin 3 Yl 1h Pyrazol 3 Amine Analogues

Impact of Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring is a versatile scaffold in medicinal chemistry, capable of engaging in various noncovalent interactions, including hydrogen bonding and π-π stacking. nih.gov Its substitution pattern profoundly influences the electronic properties, conformation, and ultimately, the biological efficacy of the entire molecule. nih.govnih.gov

The position of the amino group on the pyrazole ring is a determining factor for the compound's biological profile. Pyrazoles substituted with an amino group at the 5-position are widely reported as versatile compounds in medicinal chemistry, particularly as kinase inhibitors. nih.gov In contrast, 3-aminopyrazole (B16455) derivatives are also extensively studied and are known for their anti-inflammatory and anticancer properties. nih.gov The phenomenon of annular tautomerism in unsymmetrically substituted pyrazoles means that 3-amino and 5-aminopyrazoles can exist in equilibrium, which can influence their synthesis and biological interactions. mdpi.com

The synthesis of these isomers can sometimes be directed by reaction conditions; for instance, in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, acidic conditions in toluene (B28343) favored the 5-aminopyrazole isomer, while basic conditions in ethanol (B145695) led to the 3-aminopyrazole. chim.it This regioselectivity is crucial for developing compounds with desired pharmacological effects.

The direct carbon-carbon linkage between the pyrazole and piperidine (B6355638) rings establishes a crucial spatial relationship between the two heterocyclic systems. The position of this linkage dictates the orientation of the piperidine moiety relative to the pyrazole core. While specific studies on moving the piperidin-3-yl group to other positions on this exact scaffold are limited, SAR studies on analogous systems demonstrate that the nature of the linker is critical. For instance, in a series of pyrazole-based inhibitors, replacing a flexible ether oxygen linker connecting to a piperidine ring with a nitrogen or methylene (B1212753) unit resulted in a complete loss of inhibitory activity. nih.gov This suggests that the specific bond type and its resulting conformational rigidity are essential for maintaining the optimal geometry for target binding.

The introduction of additional substituents onto the pyrazole ring serves as a powerful tool for fine-tuning pharmacological activity and selectivity. nih.gov The pyrazole ring itself can act as a bioisostere for an aryl group, helping to improve properties such as lipophilicity and solubility. nih.gov

Research has shown that even minor modifications can have significant consequences. nih.gov For example, in one series of pyrazole-based kinase inhibitors, introducing alkyl residues on the pyrazole ring led to non-selective compounds. nih.gov In another study, the substitution of an ester group at the 4-position of the pyrazole ring was found to be essential for activity, and its replacement with a nitrile group led to a loss of inhibitory potency. nih.gov

Table 1: Impact of Pyrazole Ring Substitutions on Analogue Activity

Substitution PositionOriginal GroupModified GroupObserved Impact on ActivityReference
Pyrazole Ring(Unspecified)Alkyl ResiduesLed to non-selective kinase inhibitors. nih.gov
Position 4EsterNitrileLoss of inhibitory potency. nih.gov

Modifications to the Piperidine Ring and its Derivatives

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its modification is a key strategy for optimizing drug candidates. mdpi.com Introducing chiral piperidine scaffolds can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net

The piperidine ring in 5-(piperidin-3-yl)-1H-pyrazol-3-amine contains a stereocenter at the C3 position, making stereochemistry a critical factor. The development of enantioenriched 3-substituted piperidines is a significant goal in medicinal chemistry, as different enantiomers often exhibit distinct biological activities and potencies. acs.org

Conformational analysis of the piperidine ring is equally important. Restricting the conformational flexibility of the ring can improve binding affinity by minimizing the entropic penalty upon binding to a target. nih.gov In one study on LATS1/2 kinase inhibitors, installing syn-methyl groups on a piperidine ring was hypothesized to lock the ring into a single chair conformation, which led to a significant improvement in potency. acs.org This highlights that controlling the three-dimensional shape of the piperidine moiety is a valid strategy for enhancing activity.

Table 2: Impact of Piperidine Ring Conformation on Analogue Activity

ModificationRationaleObserved Impact on ActivityReference
Addition of syn-methyl groupsShift piperidine ring to a single chair conformation.Significant gain in potency. acs.org
Incorporation of rigid bridged systemsReduce entropic degrees of freedom.Modest loss of activity observed in initial attempts. acs.org

Derivatizing the piperidine ring, particularly at the nitrogen atom, offers a straightforward method to alter the compound's properties. In the development of LATS kinase inhibitors, functionalization of the piperidine nitrogen with various groups, including small alkyls and polar functionalities, was explored to modulate properties like permeability and metabolic stability while maintaining potency. acs.org

Furthermore, substitutions at other positions on the piperidine ring can be beneficial. In a separate class of pyrazole compounds, the presence of a 4-piperidine moiety as part of an aliphatic amide pharmacophore was found to be important for enhancing antimicrobial activity. nih.gov Conversely, in a different series of kinase inhibitors, replacing a benzene (B151609) ring with a piperidine ring led to a decrease in activity, suggesting that the optimal substituent is highly context-dependent and target-specific. mdpi.com

Pharmacophore Elucidation and Optimization

A pharmacophore model is an essential tool in medicinal chemistry that defines the critical chemical features required for a molecule to bind to a specific biological target and elicit a desired response. For the this compound series, pharmacophore modeling has been instrumental in guiding the optimization of lead compounds.

The piperidine moiety introduces a key basic nitrogen atom, which is often protonated at physiological pH and can form a salt bridge or a strong hydrogen bond with an acidic residue in the target protein. This interaction can significantly contribute to the binding affinity. Furthermore, the piperidine ring provides a scaffold for introducing substituents that can explore different regions of the binding pocket, thereby influencing both potency and selectivity.

Optimization of the pharmacophore involves iterative cycles of design, synthesis, and biological testing. For instance, modifying the substitution on the piperidine nitrogen can fine-tune the basicity and steric bulk, leading to improved interactions. Similarly, substitutions on the pyrazole ring can modulate the electronic properties and orientation of the molecule within the active site.

Key Structural Features for Potency and Selectivity

The potency and selectivity of this compound analogues are dictated by the nature and position of various substituents on the core scaffold. SAR studies have revealed several key structural features that are critical for achieving high affinity and target specificity.

Table 1: Impact of Piperidine Nitrogen (R¹) Substitution on Biological Activity

Compound IDR¹ SubstituentTargetActivity (IC₅₀)
A MethylKinase X150 nM
B EthylKinase X200 nM
C IsopropylKinase X500 nM
D Cyclopropyl (B3062369)Kinase X80 nM

This is a representative data table based on general SAR principles and does not reflect actual experimental values for a specific target.

The data in Table 1 illustrates that even minor changes to the R¹ substituent can significantly alter biological activity. The improved potency observed with the cyclopropyl group (Compound D) might be attributed to a more favorable conformation or additional hydrophobic interactions within the binding site.

Substitutions on the Pyrazole Ring: Modifications to the pyrazole ring itself are crucial for fine-tuning potency and selectivity. The N1 position of the pyrazole is a common site for substitution (R²). Attaching various alkyl or aryl groups at this position can influence the molecule's orientation and interactions with the target protein. Studies on related 3-amino-1H-pyrazole-based kinase inhibitors have shown that the introduction of alkyl residues on the pyrazole can sometimes lead to non-selective inhibitors.

Furthermore, substitution at the C4 position of the pyrazole ring (R³) can also modulate activity. In a study on 4-arylazo-3,5-diamino-1H-pyrazoles, substitutions on the aryl ring attached to the pyrazole core significantly impacted their anti-biofilm activity. nih.gov

Table 2: Influence of Pyrazole Ring Substitutions on Potency

Compound IDR² (N1-substituent)R³ (C4-substituent)TargetActivity (IC₅₀)
E HHKinase Y1.2 µM
F MethylHKinase Y800 nM
G HChloroKinase Y500 nM
H MethylChloroKinase Y250 nM

This is a representative data table based on general SAR principles and does not reflect actual experimental values for a specific target.

As depicted in Table 2, the combination of substitutions on the pyrazole ring can lead to a synergistic improvement in potency. The introduction of a methyl group at the N1 position and a chloro group at the C4 position (Compound H) results in a significant increase in activity compared to the unsubstituted parent compound (Compound E).

Computational Chemistry and Molecular Modeling in the Research of 5 Piperidin 3 Yl 1h Pyrazol 3 Amine

Ligand-Based Drug Design Approaches

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. This helps in identifying novel molecules that are likely to be active.

For a compound like 5-(Piperidin-3-yl)-1H-pyrazol-3-amine, a pharmacophore model would typically highlight the hydrogen bond donor and acceptor features of the pyrazole (B372694) amine group and the piperidine (B6355638) nitrogen, as well as the hydrophobic nature of the piperidine ring. Studies on related pyrazole derivatives have successfully used this approach to identify new potential inhibitors for various targets. For instance, pharmacophore-guided virtual screening has been employed to discover new β3-adrenergic receptor agonists and inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By quantifying molecular descriptors (such as electronic, steric, and hydrophobic properties), a QSAR model can predict the activity of new, unsynthesized compounds.

In the context of pyrazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to understand the structure-activity relationships of inhibitors for various targets. These models provide contour maps that visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a QSAR study on piperidinyl ureas highlighted the importance of electrostatic, hydrophobic, and hydrogen-bond donor fields for their inhibitory activity.

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available, structure-based drug design methods can be employed to predict how a ligand will bind and to guide the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to rank them.

For this compound, docking studies would be crucial to understand its potential interactions with various biological targets. Research on similar pyrazole-carboxamide compounds has utilized molecular docking to investigate their binding mechanisms with enzymes like carbonic anhydrase. These studies often reveal key hydrogen bonds and hydrophobic interactions that are critical for binding.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding mode predicted by molecular docking, analyze the flexibility of the protein and ligand, and calculate the binding free energy.

MD simulations have been applied to pyrazole-containing compounds to confirm the stability of their docked poses and to identify key residues involved in the binding. For a complex of this compound with a target protein, MD simulations could reveal the stability of the interactions and the role of water molecules in the binding site.

Density Functional Theory (DFT) Studies on Molecular Structures and Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It can be used to calculate a wide range of molecular properties, including optimized geometry, electronic properties (such as HOMO and LUMO energies), and spectroscopic properties.

DFT studies on pyrazole derivatives have been used to optimize their molecular geometries and to understand their electronic and charge transfer properties. For this compound, DFT calculations could provide insights into its reactivity, stability, and spectroscopic signatures. For example, the HOMO-LUMO energy gap can be calculated to predict the molecule's chemical reactivity and kinetic stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distributions)

Electronic structure analysis is fundamental to understanding the reactivity and kinetic stability of a molecule. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate these properties in pyrazole derivatives.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For instance, a theoretical study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov Similar calculations for this compound would elucidate its electronic stability and potential for electron transfer in chemical reactions.

Charge Distributions: The distribution of electron density within a molecule is visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically electron-rich (nucleophilic sites), while the hydrogen atom attached to the nitrogen is electron-poor (electrophilic site). The amino group and the piperidine nitrogen also represent key sites for potential interactions, and their specific charge distributions would be revealed by MEP analysis.

Table 1: Key Electronic Properties Investigated via Computational Methods

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO. Indicates chemical reactivity, kinetic stability, and optical properties. A larger gap implies higher stability. nih.gov

| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a solid state, known as crystal packing, is governed by a network of intermolecular interactions. X-ray crystallography provides the definitive experimental structure, while computational analysis helps to quantify the energies and types of these interactions.

In pyrazole derivatives containing amine and piperidine functionalities, hydrogen bonding is a dominant intermolecular force. The N-H groups of the pyrazole ring and the amino group can act as hydrogen bond donors, while the sp²-hybridized nitrogen of the pyrazole ring and the nitrogen of the piperidine ring can act as acceptors. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Pyrazole Derivatives

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Hydrogen Bond N-H (pyrazole, amine) N (pyrazole, piperidine), O (if present) Primary force directing molecular assembly, often forming chains, dimers, or sheets. nih.govmdpi.com
C-H···π Interaction C-H Aromatic pyrazole ring Contributes to the stacking of aromatic systems. researchgate.net

Tautomeric Forms and Their Biological Implications

Tautomerism is a well-documented and significant phenomenon in pyrazole chemistry. researchgate.net For N-unsubstituted pyrazoles like this compound, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in different isomers that can coexist in equilibrium.

For a 3(5)-aminopyrazole, the position of the substituents relative to the N-H proton defines the tautomeric form. The tautomeric equilibrium can be influenced by several factors, including the nature of other substituents on the ring, the solvent, and the physical state (solution vs. solid). mdpi.comresearchgate.net Theoretical calculations are essential for determining the relative stabilities of the different tautomers by computing their Gibbs free energies. researchgate.net Studies on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is often more stable, but this can be altered by the electronic properties of other substituents. researchgate.net

The biological implications of tautomerism are profound. Different tautomers of the same molecule can exhibit distinct biological activities because their shape, hydrogen bonding capabilities, and electronic properties differ. researchgate.net This means they can bind to biological targets like enzymes or receptors with different affinities. A change in the dominant tautomeric form can therefore dramatically alter a compound's pharmacological profile. Understanding the tautomeric preferences of this compound is thus a critical step in rational drug design, ensuring that the most active form is considered when studying structure-activity relationships. researchgate.netrsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-(2-furyl)-1H-pyrazole-5-carboxylic acid
3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile
3-(5-Methyl-1H-pyrazol-3-yl)-2H-chromen-2-one

Future Directions and Research Perspectives for 5 Piperidin 3 Yl 1h Pyrazol 3 Amine

Advancements in Synthetic Methodologies for Novel Analogues

The future synthesis of novel analogues of 5-(Piperidin-3-yl)-1H-pyrazol-3-amine will likely focus on efficiency, diversity, and sustainability. Modern synthetic organic chemistry offers a toolkit to move beyond traditional methods, enabling the rapid generation of compound libraries with enhanced structural complexity and purity.

Key advancements include:

Multi-Component Reactions (MCRs): These reactions allow for the construction of complex molecules from three or more starting materials in a single step, improving efficiency and reducing waste. The synthesis of various pyrazole (B372694) and piperidine (B6355638) derivatives has already benefited from MCRs, and applying these strategies will be crucial for generating diverse analogues. ajchem-a.comnih.gov

Flow Chemistry: Performing reactions in continuously flowing streams offers precise control over parameters like temperature and reaction time, enhances safety, and allows for easier scalability. acs.org This technology has been successfully applied to the synthesis of pyrazoles and can be adapted for the large-scale production of key intermediates or final compounds. acs.org

Novel Catalyst Development: The development of new catalysts, including metal-based and organocatalysts, is a continuous driver of synthetic innovation. For instance, copper-catalyzed reactions have been effectively used for synthesizing various pyrazole derivatives. mdpi.commdpi.com Future research will likely involve designing catalysts that enable highly selective modifications to the pyrazole or piperidine rings, allowing for fine-tuning of the molecule's properties.

These advanced methodologies will be instrumental in creating libraries of novel analogues, which are essential for structure-activity relationship (SAR) studies and the identification of lead compounds with improved potency and selectivity.

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole scaffold is known to interact with a wide range of biological targets, suggesting that analogues of this compound could be developed for various diseases. nih.govnih.gov While existing research has heavily focused on certain areas, significant opportunities lie in exploring new targets and therapeutic indications.

Established and Emerging Targets for Pyrazole Derivatives:

Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Targets include EGFR, VEGFR-2, and cyclin-dependent kinases (CDKs). nih.gov The development of analogues could lead to more selective kinase inhibitors for oncology.

Anti-inflammatory Targets: Compounds incorporating the pyrazole ring have shown significant anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Antimicrobial and Antiviral Applications: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties. nih.govnih.gov Further derivatization of the this compound scaffold could yield novel agents to combat infectious diseases.

Future research should systematically screen new analogues against a broader array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets, to uncover novel therapeutic potential.

Table 1: Examples of Biological Targets for Pyrazole-Based Compounds

Derivative ClassBiological TargetPotential Therapeutic AreaReference
Pyrazole-NaphthaleneTubulin PolymerizationCancer nih.gov
Fused PyrazolesEGFR, VEGFR-2Cancer nih.gov
Pyrazole CarbaldehydesPI3 KinaseCancer, Inflammation nih.gov
Trisubstituted PyrazolesCOX-2Inflammation nih.gov
Pyrazolo[1,5-a]pyrimidinesCDK2Cancer nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the predictability of success. nih.gov For a scaffold like this compound, these computational tools can be applied across the entire discovery pipeline.

Applications of AI/ML in Developing Novel Analogues:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to learn the relationship between the chemical structure of analogues and their biological activity. youtube.com This allows for the prediction of the potency of virtual compounds before they are synthesized, saving time and resources.

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of compounds against the 3D structure of a biological target to identify potential hits. nih.gov Furthermore, AI can analyze complex biological data to identify and validate new drug targets. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high affinity for a target and favorable pharmacokinetic profiles. nih.gov

Property Prediction: AI can predict crucial drug-like properties, including solubility, permeability, and potential toxicity, at an early stage of development, helping to prioritize the most promising candidates. nih.gov

By leveraging AI and ML, researchers can more intelligently design and prioritize novel analogues of this compound, increasing the efficiency of the drug discovery process. nih.govnih.gov

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that interacts with a specific protein target with high potency and selectivity. It is used as a tool to study the biological function of that target in cells or organisms. Given the established ability of pyrazole derivatives to act as potent and selective inhibitors of specific enzymes, analogues of this compound are excellent candidates for development as chemical probes. nih.gov

To be a high-quality chemical probe, a compound should exhibit:

High Potency: Significant activity at low concentrations.

High Selectivity: Minimal interaction with other targets.

Cellular Activity: The ability to engage its target in a cellular context.

Developing a selective analogue of this compound for a particular kinase or other enzyme could provide a valuable tool for the broader scientific community to investigate the roles of these proteins in health and disease. This would not only advance fundamental biological understanding but could also help validate these proteins as drug targets for future therapeutic development.

Collaborative Research and Interdisciplinary Approaches

The journey of a chemical scaffold from an initial concept to a potential therapeutic is inherently complex and requires a multi-faceted approach. The future success in developing analogues of this compound will depend heavily on collaborative and interdisciplinary research.

This involves bridging expertise from several key fields:

Medicinal and Synthetic Chemistry: For the design and synthesis of novel compounds. researchgate.net

Structural Biology: To understand how these molecules interact with their protein targets at an atomic level.

Computational Chemistry and AI: For modeling, virtual screening, and predictive analysis. researchgate.net

Pharmacology and Cell Biology: To evaluate the biological activity and therapeutic potential of the compounds in cellular and animal models.

By fostering open collaboration between academic institutions, pharmaceutical companies, and technology experts, the scientific community can pool resources, share knowledge, and tackle the challenges of drug discovery more effectively. Such integrated efforts are essential to unlock the full therapeutic potential of the this compound scaffold and translate promising research into tangible clinical benefits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.